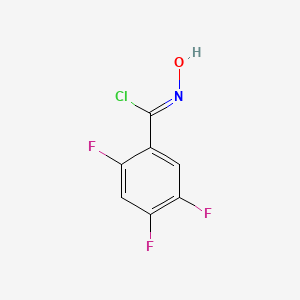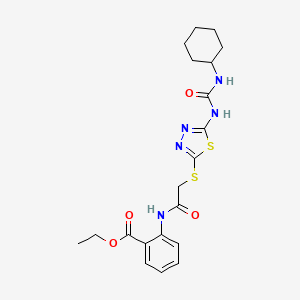
Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential applications. This compound incorporates elements of organic, medicinal, and materials chemistry, making it a point of interest for researchers aiming to explore its properties and uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves multiple steps:
Formation of 3-cyclohexylurea: : This step typically involves the reaction between cyclohexylamine and an isocyanate compound.
Creation of 5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-thiol: : By condensing the urea derivative with a thiadiazole precursor under controlled conditions.
Acetylation Reaction: : The thiadiazole compound is then acetylated using an acyl chloride or acetic anhydride.
Formation of the Benzoate Ester: : This involves the esterification of the acetylated product with benzoic acid or its derivatives in the presence of an acidic catalyst.
Industrial Production Methods
Industrial methods may streamline these processes by employing automated reactors and optimized conditions to enhance yield and purity. This can involve the use of high-throughput screening techniques for reaction conditions and scalable processes for large-batch synthesis.
化学反応の分析
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: : It can also be reduced, which may alter its functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, modifying the compound's structure.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, KMnO4.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents, alkyl halides.
Major Products
The products of these reactions largely depend on the conditions and reagents used, but they generally involve modifications to the thiadiazole and benzoate moieties, potentially yielding new derivatives with different functional groups.
科学的研究の応用
Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has diverse applications:
Chemistry: : Utilized as a precursor in the synthesis of other complex molecules and materials.
Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Explored for its role in drug development, particularly in targeting specific biochemical pathways.
Industry: : Investigated for its use in the development of advanced materials and polymers.
作用機序
The mechanism by which Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects is based on its ability to interact with specific molecular targets:
Molecular Targets: : These can include enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: : The compound may modulate biochemical pathways, either inhibiting or activating specific processes.
類似化合物との比較
Compared to similar compounds, Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its unique structural features:
Similar Compounds: : Includes other thiadiazole derivatives, cyclohexylurea compounds, and benzoate esters.
Uniqueness: : Its specific combination of functional groups and structural complexity provides unique chemical and biological properties not seen in other related compounds.
This detailed exploration offers insight into the potential and versatility of this compound, showcasing its relevance across various scientific domains.
特性
IUPAC Name |
ethyl 2-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S2/c1-2-29-17(27)14-10-6-7-11-15(14)22-16(26)12-30-20-25-24-19(31-20)23-18(28)21-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,22,26)(H2,21,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPADLGMSYDUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
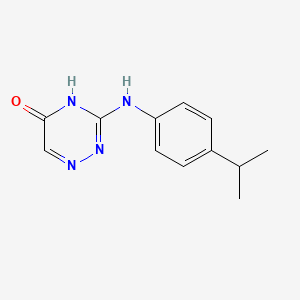
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505618.png)
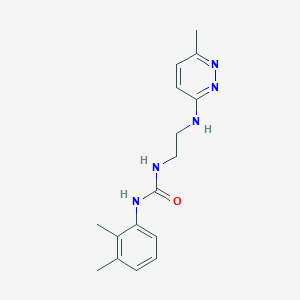
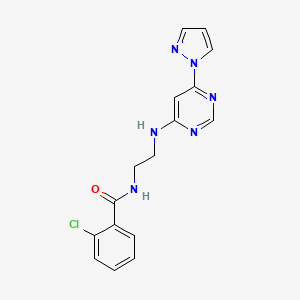
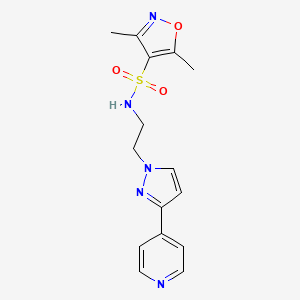
![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2505628.png)
![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)

![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)
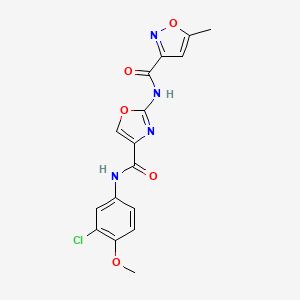
![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)
